Cas no 2138050-98-1 (rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole
- 1H-Pyrazole, 1-[(3R,4S)-4-azidotetrahydro-3-furanyl]-, rel-
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- インチ: 1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1
- InChIKey: QEHXVPKLHZXZJI-RQJHMYQMSA-N
- ほほえんだ: N([C@@H]1COC[C@@H]1N1N=CC=C1)=[N+]=[N-]
rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179893-0.05g |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95% | 0.05g |
$174.0 | 2023-06-08 | |
Enamine | EN300-1179893-250mg |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95.0% | 250mg |
$367.0 | 2023-10-03 | |
Enamine | EN300-1179893-0.25g |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95% | 0.25g |
$367.0 | 2023-06-08 | |
Enamine | EN300-1179893-0.5g |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95% | 0.5g |
$579.0 | 2023-06-08 | |
Enamine | EN300-1179893-1.0g |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95% | 1g |
$743.0 | 2023-06-08 | |
1PlusChem | 1P01ELI5-250mg |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis |
2138050-98-1 | 95% | 250mg |
$516.00 | 2023-12-19 | |
Enamine | EN300-1179893-2500mg |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95.0% | 2500mg |
$1454.0 | 2023-10-03 | |
Enamine | EN300-1179893-10000mg |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95.0% | 10000mg |
$3191.0 | 2023-10-03 | |
Enamine | EN300-1179893-5.0g |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95% | 5g |
$2152.0 | 2023-06-08 | |
Enamine | EN300-1179893-50mg |
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole |
2138050-98-1 | 95.0% | 50mg |
$174.0 | 2023-10-03 |
rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazoleに関する追加情報
Introduction to Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-Pyrazole (CAS No. 2138050-98-1)
Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique chemical structure and the CAS number 2138050-98-1, represents a fascinating example of how structural diversity can be leveraged to develop novel therapeutic agents. The presence of both azido and pyrazole functional groups in its molecular framework suggests potential applications in the design of bioactive molecules, particularly those targeting inflammatory and immunomodulatory pathways.
The compound's stereochemistry, defined by the (3R,4S) configuration, is critical to its biological activity. The pyrazole ring is a well-known pharmacophore that appears in numerous drug candidates due to its ability to interact with biological targets such as enzymes and receptors. In particular, pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The azido group appended to the oxolane ring introduces additional reactivity, making this molecule a valuable intermediate in synthetic chemistry for further functionalization.
Recent advancements in medicinal chemistry have highlighted the importance of stereochemically defined molecules in drug development. The (3R,4S) configuration of Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole is particularly noteworthy because it aligns with the stereoelectronic requirements of several biological targets. For instance, studies have shown that pyrazole derivatives with specific stereochemistry can exhibit enhanced binding affinity and selectivity for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.
The azido group in this compound also opens up possibilities for click chemistry applications. Azido compounds are widely used in strain-promoted azide-alkyne cycloadditions (SPAAC), a powerful tool for constructing complex molecular architectures. This reactivity has been exploited in the development of drug conjugates and probes for imaging applications. The combination of the pyrazole pharmacophore and the azido handle makes Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole a versatile building block for innovative synthetic strategies.
In the context of drug discovery, this compound has been explored as a potential lead for treating chronic inflammatory diseases. Preclinical studies have demonstrated that pyrazole derivatives can modulate immune cell function by inhibiting key signaling pathways involved in inflammation. The (3R,4S) stereochemistry appears to enhance these effects by optimizing interactions with intracellular targets. Additionally, the presence of the azido group allows for further derivatization to create more complex molecules with tailored biological activities.
Synthetic methodologies have been refined to produce Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole with high enantioselectivity and yield. Chiral auxiliaries or catalysts are often employed to achieve the desired stereochemical outcome during key synthetic steps. These advances have enabled researchers to access enantiomerically pure forms of this compound, which are essential for evaluating its pharmacological profile accurately.
Recent publications have highlighted the utility of this compound in fragment-based drug discovery programs. Fragment-based approaches rely on identifying small molecule hits with modest affinity for biological targets and then optimizing these hits through iterative synthesis and screening. Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole has been used as a starting point to develop more potent and selective inhibitors of inflammatory enzymes. Its unique structural features make it an attractive candidate for further exploration in this context.
The integration of computational chemistry into drug discovery has also played a crucial role in understanding the behavior of Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing analogs with improved pharmacokinetic properties and reduced toxicity.
Future directions for research on this compound include exploring its potential as an immunomodulatory agent. Given its structural similarities to known anti-inflammatory drugs, it may offer a new therapeutic approach for conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, the azido group could be exploited for prodrug strategies or targeted drug delivery systems, expanding its utility beyond traditional small-molecule therapeutics.
In summary, Rac-1-(3R,4S)-4-Azidooxolan-3-yl-1H-pyrazole (CAS No. 2138050-98-1) is a promising compound with significant potential in pharmaceutical research. Its unique combination of structural features—specifically the pyrazole pharmacophore and the azido handle—makes it a valuable tool for synthetic chemists and medicinal biologists alike. As our understanding of biological pathways continues to evolve, compounds like this one will undoubtedly play an important role in developing next-generation therapeutics.
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